6-Chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one
Description
6-Chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one is a quinolinone derivative characterized by a chloro substituent at position 6, a morpholine ring at position 3, and a phenyl group at position 2. This compound is part of a broader class of quinolinones, which are studied for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties .
Properties
IUPAC Name |
6-chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-14-6-7-16-15(12-14)17(13-4-2-1-3-5-13)18(19(23)21-16)22-8-10-24-11-9-22/h1-7,12H,8-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHQLFNFLXWVOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the cyclization of 2-chloro-3-formylquinoline with morpholine and phenylboronic acid in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities.
Scientific Research Applications
Scientific Research Applications
6-Chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one is used in diverse scientific fields:
- Chemistry It serves as a building block for synthesizing complex molecules.
- Biology It is studied for its potential as an enzyme inhibitor.
- Medicine It is investigated for its anticancer and antimicrobial properties.
- Industry It is utilized in developing new materials and chemical processes.
This compound is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Research indicates that the compound exhibits biological activities, primarily through the inhibition of specific enzymes and pathways involved in disease progression.
- Antiviral Activity It has potential as an anti-hepatitis B virus (HBV) agent, demonstrating inhibitory effects on HBV replication and secretion of hepatitis surface antigens (IC50 values: HBsAg = 0.010 mM, HBeAg = 0.026 mM).
- Antimicrobial Activity It has shown effectiveness against various microbial strains, suggesting its potential as an antibacterial agent, inhibiting growth in Staphylococcus aureus and other pathogens.
- Anti-inflammatory Properties It can inhibit myeloperoxidase (MPO) activity, which is involved in inflammatory responses, with an IC50 value of approximately 0.26 µmol/L.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Chloro Substitution | Enhances antiviral potency against HBV |
| Morpholine Group | Increases solubility and bioavailability |
| Phenyl Ring Modifications | Alters interaction with target enzymes |
Case Studies
- Study on Anti-HBV Activity A series of derivatives were synthesized based on this compound to explore their anti-HBV activity. Compound variants demonstrated varying degrees of efficacy, with some derivatives showing enhanced potency compared to the parent compound.
- Antimicrobial Testing In vitro studies assessed the antimicrobial properties against several bacterial strains. Results indicated that modifications to the phenyl ring significantly impacted antimicrobial efficacy, with certain derivatives achieving complete growth inhibition.
Mechanism of Action
The mechanism of action of 6-Chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Physicochemical Properties
The substituent profile of quinolinone derivatives significantly influences their physical and chemical properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Crystallographic and Stability Insights
- Crystal Packing: The target compound’s morpholine group may influence crystal packing differently compared to acetylated derivatives (e.g., 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one), which exhibit twisted phenyl rings (70.5° dihedral angle) and N–H⋯O interactions .
- Hydrogen Bonding : Compounds with hydroxy groups (e.g., 4D) form stronger intermolecular hydrogen bonds, whereas morpholine-containing derivatives rely on weaker C–H⋯π or π-π stacking interactions .
Biological Activity
6-Chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one is a synthetic compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SARs).
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 354.9 g/mol. The presence of the chloro group and the morpholine moiety contributes to its biological properties.
Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes and pathways involved in disease progression.
- Antiviral Activity : A study highlighted the compound's potential as an anti-hepatitis B virus (HBV) agent, demonstrating significant inhibitory effects on HBV replication and secretion of hepatitis surface antigens (IC50 values: HBsAg = 0.010 mM, HBeAg = 0.026 mM) .
- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antibacterial agent. It inhibits growth in Staphylococcus aureus and other pathogens .
- Anti-inflammatory Properties : Research has indicated that this compound can inhibit myeloperoxidase (MPO) activity, which is involved in inflammatory responses, with an IC50 value of approximately 0.26 µmol/L .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Chloro Substitution | Enhances antiviral potency against HBV |
| Morpholine Group | Increases solubility and bioavailability |
| Phenyl Ring Modifications | Alters interaction with target enzymes |
Case Studies
- Study on Anti-HBV Activity : A series of derivatives were synthesized based on this compound to explore their anti-HBV activity. Compound variants demonstrated varying degrees of efficacy, with some derivatives showing enhanced potency compared to the parent compound .
- Antimicrobial Testing : In vitro studies assessed the antimicrobial properties against several bacterial strains. Results indicated that modifications to the phenyl ring significantly impacted antimicrobial efficacy, with certain derivatives achieving complete growth inhibition .
Q & A
Q. What are the established synthetic routes for 6-Chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions, followed by halogenation and morpholine substitution. For example, chlorination at the 6-position can be achieved using POCl₃ or SOCl₂, while morpholine introduction may require nucleophilic aromatic substitution under reflux in anhydrous solvents (e.g., DMF or THF). Yield optimization involves controlling stoichiometry, temperature (e.g., 80–110°C for morpholine coupling), and catalyst selection (e.g., AlCl₃ for Friedel-Crafts steps). Purity is enhanced via recrystallization from ethanol or acetone .
Q. How is X-ray crystallography employed to resolve the crystal structure of this compound, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction data are collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. SHELX programs (SHELXS for structure solution and SHELXL for refinement) are widely used for small-molecule crystallography due to their robustness in handling twinned data and high-resolution refinement. Key parameters include R-factor convergence (<0.05), hydrogen-bonding network validation, and torsional angle analysis. For example, related quinoline derivatives exhibit dihedral angles between aromatic systems (e.g., 65–71° for phenyl-quinoline interactions), which are critical for understanding packing behavior .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy verifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Contradictions between predicted and observed spectra (e.g., unexpected splitting in ¹H NMR) may arise from dynamic conformational changes or solvent effects. These are resolved by comparing data across solvents (DMSO-d₆ vs. CDCl₃) and computational validation using DFT calculations .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state packing and stability of this compound?
- Methodological Answer : Crystal packing is driven by C–H⋯O/N hydrogen bonds (e.g., between morpholine oxygen and quinoline protons) and C–H⋯π interactions involving phenyl rings. Quantifying these requires Hirshfeld surface analysis and CrystalExplorer software. For instance, related structures show chain-like molecular arrangements along the b-axis via H-bonding, with π-π distances of 3.5–4.0 Å contributing to lattice stability. Thermal gravimetric analysis (TGA) correlates packing efficiency with decomposition temperatures .
Q. What strategies are effective in resolving conformational flexibility of the morpholine and quinoline moieties during molecular dynamics simulations?
- Methodological Answer : Molecular dynamics (MD) simulations using AMBER or GROMACS with explicit solvent models (e.g., water or methanol) can map torsional energy barriers. The morpholine ring adopts chair or envelope conformations, influenced by steric hindrance from the chloro-phenyl group. Enhanced sampling methods (e.g., metadynamics) quantify free-energy landscapes for ring puckering. Experimental validation via variable-temperature NMR (VT-NMR) detects coalescence temperatures for dynamic processes .
Q. How can contradictory crystallographic data (e.g., bond length discrepancies, disorder) be addressed to ensure structural accuracy?
- Methodological Answer : Disorder in substituents (e.g., phenyl ring orientation) is modeled using PART commands in SHELXL, with occupancy refinement constrained to 50:50 ratios if unresolved. Bond-length outliers (e.g., C-Cl deviations >0.02 Å) are cross-validated against density functional theory (DFT)-optimized geometries. Multi-temperature data collection (100 K vs. 298 K) helps distinguish static disorder from thermal motion. Collaborative use of PLATON and Mercury software aids in identifying symmetry issues .
Q. What experimental and computational approaches are recommended to study the compound’s reactivity in catalytic systems (e.g., cross-coupling reactions)?
- Methodological Answer : Palladium-catalyzed Suzuki-Miyaura coupling at the 4-phenyl position requires careful ligand selection (e.g., SPhos for sterically hindered sites). Reaction progress is monitored via LC-MS, with DFT (B3LYP/6-31G**) predicting regioselectivity. Mechanistic insights are gained through kinetic isotope effect (KIE) studies and in situ IR spectroscopy to detect intermediates. Contradictions between theoretical and experimental yields are addressed by optimizing base strength (Cs₂CO₃ vs. K₃PO₄) and solvent polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
